4-(2H-1,3-benzodioxole-5-carbonyl)-2-[4-(trifluoromethyl)phenyl]morpholine
Description
Properties
IUPAC Name |
1,3-benzodioxol-5-yl-[2-[4-(trifluoromethyl)phenyl]morpholin-4-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F3NO4/c20-19(21,22)14-4-1-12(2-5-14)17-10-23(7-8-25-17)18(24)13-3-6-15-16(9-13)27-11-26-15/h1-6,9,17H,7-8,10-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODFNSPUYWXHDLS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1C(=O)C2=CC3=C(C=C2)OCO3)C4=CC=C(C=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F3NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2H-1,3-benzodioxole-5-carbonyl)-2-[4-(trifluoromethyl)phenyl]morpholine typically involves multiple steps, starting with the preparation of the benzodioxole and trifluoromethyl phenyl intermediates. These intermediates are then coupled under specific reaction conditions to form the final product. Common reagents used in these reactions include trifluoromethylating agents and morpholine derivatives .
Industrial Production Methods
Industrial production methods for this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and catalytic processes are often employed to scale up the production while maintaining efficiency and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
4-(2H-1,3-benzodioxole-5-carbonyl)-2-[4-(trifluoromethyl)phenyl]morpholine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, particularly at the benzodioxole and trifluoromethyl phenyl moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
Drug Development
This compound has been identified as a valuable intermediate in the synthesis of pharmaceutical agents. Its structural features contribute to its ability to interact with biological targets, making it a candidate for developing medications aimed at treating various diseases.
- Mechanisms of Action : Preliminary studies suggest that the compound may inhibit specific enzymes or receptors involved in disease pathways, particularly in cancer and metabolic disorders. Its trifluoromethyl group enhances lipophilicity, potentially improving pharmacokinetic properties.
- Case Study : Research has indicated that morpholine derivatives can exhibit anticancer activity. For instance, compounds with similar structures have shown promise in inhibiting tumor cell proliferation in vitro, suggesting that this compound could be further explored for its therapeutic potential.
Organic Synthesis
In organic chemistry, this compound serves as a building block for synthesizing complex molecules. Its unique chemical properties facilitate the creation of various organic compounds.
- Applications :
Material Science
The compound's properties make it suitable for applications in material science, particularly in the formulation of advanced materials such as polymers and coatings.
- Benefits :
- Enhanced Material Properties : The incorporation of this compound into materials can improve their durability and performance.
- Innovative Coatings : It can be used to create coatings with specific functionalities, such as increased resistance to environmental factors.
Bioconjugation
Bioconjugation techniques are essential for attaching biomolecules to surfaces or other molecules, which is crucial in diagnostics and therapeutics.
- Role of the Compound : This compound plays a significant role in bioconjugation processes, aiding in the development of targeted delivery systems for drugs and diagnostic agents.
Data Tables
| Study Type | Findings |
|---|---|
| In Vitro Assays | Anticancer activity observed |
| Enzyme Inhibition Studies | Potential inhibition noted |
Mechanism of Action
The mechanism of action of 4-(2H-1,3-benzodioxole-5-carbonyl)-2-[4-(trifluoromethyl)phenyl]morpholine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and biological context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with analogs from diverse sources, focusing on structural features, physicochemical properties, and biological relevance.
Table 1: Structural and Functional Comparison
Structural and Electronic Differences
- Trifluoromethylphenyl Substituents: The target compound and Series 1 analogs (25a–28b) share the 4-(trifluoromethyl)phenyl group, which enhances metabolic stability and lipophilicity.
- Benzodioxole vs. Boronate Esters : The dioxaborolane-containing morpholine derivative () serves as a Suzuki-Miyaura cross-coupling reagent, whereas the benzodioxole-carbonyl group in the target compound may enhance binding affinity to enzymes like telomerase or kinases .
- Morpholine vs. Pyrrolo-Pyridazine Cores : The patent compound () employs a pyrrolo-pyridazine scaffold, yielding a higher molecular weight (754 vs. 379.33) and distinct pharmacokinetics, as evidenced by its LCMS and HPLC data .
Physicochemical Properties
- Melting Points : The dioxaborolane-morpholine analog () melts at 132–135°C, suggesting moderate crystallinity. The target compound’s melting point is unreported but likely lower due to its less polar substituents .
- Solubility : Benzodioxole derivatives (Series 3, ) exhibit improved aqueous solubility compared to purely aromatic analogs, a trait likely shared by the target compound .
Key Research Findings and Contradictions
- vs. : While morpholine/trifluoromethylphenyl compounds in target cancer, ’s hydramethylnon analog is pesticidal. This dichotomy underscores the role of ancillary substituents in determining application .
- Analytical Data : The patent compound () has significantly higher molecular weight and LCMS signatures (m/z 754) than the target compound, reflecting divergent synthetic pathways and complexity .
Biological Activity
4-(2H-1,3-benzodioxole-5-carbonyl)-2-[4-(trifluoromethyl)phenyl]morpholine is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, and relevant research findings.
Chemical Structure and Properties
The compound features a morpholine ring, which is a six-membered ring containing one nitrogen atom, and is substituted with a benzodioxole moiety and a trifluoromethylphenyl group. The general structure can be represented as follows:
Anticancer Activity
Research indicates that derivatives of benzodioxole, including those similar to 4-(2H-1,3-benzodioxole-5-carbonyl)-2-[4-(trifluoromethyl)phenyl]morpholine, exhibit significant anticancer properties. For instance, studies have shown that certain benzodioxole-based compounds can inhibit DNA synthesis and induce apoptosis in cancer cell lines such as A549 (lung adenocarcinoma) and C6 (rat glioma) cells .
Table 1: Anticancer Activity of Related Compounds
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound 5 | A549 | 15.4 | Inhibition of DNA synthesis |
| Compound 5 | C6 | 12.8 | Induction of apoptosis |
| 4-(2H-1,3-benzodioxole-5-carbonyl)-2-[4-(trifluoromethyl)phenyl]morpholine | TBD | TBD | TBD |
Cholinesterase Inhibition
The compound has also been evaluated for its inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). In related studies, compounds with similar structures exhibited moderate inhibition of these enzymes, suggesting potential applications in treating neurodegenerative diseases like Alzheimer's .
Table 2: Cholinesterase Inhibition Data
| Compound | AChE IC50 (µM) | BuChE IC50 (µM) |
|---|---|---|
| Compound A | 27.04 | 58.01 |
| Compound B | 106.75 | 277.48 |
| 4-(2H-1,3-benzodioxole-5-carbonyl)-2-[4-(trifluoromethyl)phenyl]morpholine | TBD | TBD |
Mechanistic Studies
Mechanistic studies have indicated that the morpholine component may undergo bioactivation to form reactive intermediates that could contribute to its biological effects. For example, investigations into the liver toxicity associated with morpholine derivatives have shown that certain metabolites can form adducts that lead to cytotoxicity in liver cells .
Case Studies and Research Findings
- Cytotoxicity Evaluation : In a study evaluating various benzodioxole derivatives, it was found that specific substitutions significantly enhanced anticancer activity while minimizing toxicity to normal cells .
- Neuroprotective Potential : Another study highlighted the potential neuroprotective effects of related compounds through their action on cholinergic pathways, suggesting therapeutic avenues for neurodegenerative conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
